3-(1H-indazol-1-yl)pyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-indazol-1-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)12-11(6-3-7-14-12)16-10-5-2-1-4-9(10)8-15-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWRRSAFOULORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=C(N=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indazol-1-yl)pyridine-2-carboxylic acid typically involves the formation of the indazole ring followed by its attachment to the pyridine-2-carboxylic acid moiety. One common method involves the cyclization of hydrazones with appropriate substituents to form the indazole ring, which is then coupled with pyridine-2-carboxylic acid under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indazol-1-yl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indazole or pyridine rings.
Scientific Research Applications
Cancer Treatment
One of the prominent applications of 3-(1H-indazol-1-yl)pyridine-2-carboxylic acid is in the development of cancer therapeutics. Research indicates that compounds with indazole structures can act as inhibitors of various cancer-related pathways. For instance, a study highlighted the potential of indazole derivatives in modulating the activity of PD-1/PD-L1 pathways, which are crucial in immune evasion by tumors .
Case Study: PD-1/PD-L1 Modulators
- Objective : To evaluate the efficacy of indazole derivatives as modulators for cancer therapy.
- Findings : The compounds demonstrated significant binding affinity to PD-1/PD-L1 receptors, suggesting their potential as immune checkpoint inhibitors.
Ion Channel Modulation
Another significant application is in the modulation of ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). The compound has been explored for its ability to act as a potentiator or inhibitor of CFTR, which is essential for maintaining electrolyte balance in epithelial tissues .
Data Table: CFTR Modulators
| Compound | Binding Affinity (nM) | Activity |
|---|---|---|
| Compound A | 64 ± 25 | Potentiator |
| Compound B | 93 ± 42 | Inhibitor |
| This compound | TBD | TBD |
Anti-inflammatory Research
The anti-inflammatory properties of indazole derivatives have also been investigated. The compound has shown potential in inhibiting inflammatory mediators and pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Case Study: Anti-inflammatory Activity
- Objective : To assess the anti-inflammatory effects of this compound.
- Results : In vitro studies indicated a reduction in pro-inflammatory cytokine production upon treatment with the compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various modifications to its chemical structure can enhance its biological activity. For example, substituents on the pyridine ring or modifications to the indazole moiety can significantly influence binding affinity and selectivity towards biological targets.
Mechanism of Action
The mechanism of action of 3-(1H-indazol-1-yl)pyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carboxylic acid
- Pyridine-2-carboxylic acid
- 1H-indazole-3-carboxylic acid
Uniqueness
3-(1H-indazol-1-yl)pyridine-2-carboxylic acid is unique due to the combination of the indazole and pyridine rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential biological activity compared to compounds with only one of these rings.
Biological Activity
3-(1H-indazol-1-yl)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring fused with an indazole moiety, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
This structure allows for multiple interactions with biological molecules, contributing to its activity.
Target Interactions
The activity of this compound is primarily attributed to its ability to bind to various receptors and enzymes. Similar indole derivatives have demonstrated high affinity for:
- Kinases : Inhibiting signaling pathways involved in cancer proliferation.
- Enzymes : Such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation.
Biochemical Pathways
The compound exhibits several biological activities, including:
- Antitumor : Inhibits cancer cell proliferation.
- Antimicrobial : Displays activity against various pathogens.
- Anti-inflammatory : Modulates inflammatory responses.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound across different contexts. The following table summarizes key findings from various research articles:
| Activity Type | Cell Line/Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antitumor | HCT116 (Colon Cancer) | 0.64 | |
| Antimicrobial | E. coli | 15.0 | |
| Anti-inflammatory | RAW 264.7 Macrophages | 12.5 | |
| IDO Inhibition | IDO enzyme | 0.72 |
Antitumor Activity
In a study by Paul et al., the compound was shown to inhibit Polo-like kinase 4 (PLK4), leading to reduced tumor growth in mouse models. The compound's effectiveness was highlighted by its low IC50 values, indicating potent antitumor properties against various cancer cell lines .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against Gram-negative bacteria such as E. coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
In vitro studies on RAW 264.7 macrophages revealed that the compound could significantly reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of the compound indicate good solubility in aqueous environments, which is advantageous for therapeutic applications. Safety evaluations have shown that it is well-tolerated at therapeutic doses, although further studies are necessary to fully assess its toxicity profile.
Q & A
Basic: What are the common synthetic routes for 3-(1H-indazol-1-yl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via condensation reactions using 3-formyl-indole-2-carboxylic acid derivatives and heterocyclic amines. For example:
- Method A : Refluxing 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) with 1H-indazole (1.0 equiv) in acetic acid with sodium acetate as a catalyst for 3–5 hours yields the target compound. This method emphasizes the role of acetic acid as both solvent and proton donor, with yields influenced by stoichiometric ratios and reflux duration .
- Method B : Alternative pathways involve multi-step alkylation or coupling reactions, such as using chloroacetic acid and thiourea derivatives under similar reflux conditions .
Key Considerations : Prolonged reflux (>5 hours) may lead to side reactions (e.g., decarboxylation), while insufficient reaction time reduces conversion. Sodium acetate acts as a mild base to deprotonate intermediates, enhancing nucleophilic attack .
Advanced: How can multi-step synthetic pathways be optimized to improve the purity of intermediates?
Answer:
Optimization strategies include:
- Stepwise purification : Isolate intermediates via recrystallization (e.g., from DMF/acetic acid mixtures) to remove unreacted starting materials .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl-aryl bond formation, as seen in related pyridine-carboxylic acid syntheses .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and minimize side products. For example, in a two-step synthesis, the first step (condensation) should achieve >90% conversion before proceeding to the second step (cyclization) .
Basic: What crystallographic techniques are suitable for confirming the molecular structure of this compound?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. Key parameters include high-resolution data (<1.0 Å) and twinning correction for accurate electron density mapping .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion artifacts.
- Validation : Cross-check results with spectroscopic data (e.g., NMR, IR) to confirm functional groups .
Advanced: What in vitro assays are appropriate for evaluating the kinase inhibition potential of this compound?
Answer:
- Kinase inhibition profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against a panel of kinases (e.g., JAK2, EGFR).
- Competitive binding studies : Employ surface plasmon resonance (SPR) to determine binding kinetics (KD, kon/koff).
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116) with dose-response curves (1–100 μM) and compare to reference inhibitors (e.g., imatinib) .
Advanced: How can researchers address discrepancies in reported synthetic yields for this compound?
Answer:
- Parameter standardization : Ensure consistent reaction conditions (e.g., solvent purity, inert atmosphere) across studies. For example, yields of 76% vs. 66% in similar routes may arise from variations in CO₂ pressure or catalyst loading .
- Analytical validation : Replicate experiments with LC-MS to quantify byproducts (e.g., decarboxylated derivatives) and adjust purification protocols.
- Computational modeling : Use DFT calculations to identify energetically favorable pathways and optimize transition states .
Basic: What storage conditions are recommended to prevent degradation of this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to avoid hydrolysis or oxidation.
- Solvent stability : Dissolve in DMSO (10 mM) for short-term use; avoid aqueous buffers at neutral pH to prevent carboxylate group deprotonation and instability .
- Light sensitivity : Protect from UV exposure by using amber vials, as photodegradation can generate indazole byproducts .
Advanced: How can computational methods predict the binding mode of this compound to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region lysine) should form hydrogen bonds with the carboxylic acid group .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.
- Free-energy calculations : Apply MM-GBSA to estimate binding affinities and validate against experimental IC₅₀ data .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine/indazole) and carboxylic acid protons (δ 12–13 ppm, broad) .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and N–H (indazole) at ~3200 cm⁻¹ .
- HRMS : Use ESI+ mode to verify molecular ion [M+H]<sup>+</sup> (calculated for C₁₃H₉N₃O₂: 247.0592) .
Table 1: Comparative Synthesis Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
